molecular formula C14H13ClO3S B5095191 3,5-dimethylphenyl 4-chlorobenzenesulfonate

3,5-dimethylphenyl 4-chlorobenzenesulfonate

Cat. No.: B5095191
M. Wt: 296.8 g/mol
InChI Key: AOHQPLHKOOOYOO-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 3,5-dimethylphenyl group and a 4-chloro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and helps in the removal of the hydrogen chloride byproduct. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 4-chlorobenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Similar structure but lacks the sulfonate group.

    4-Chlorobenzenesulfonic acid: Contains the sulfonate group but lacks the 3,5-dimethylphenyl substitution.

    3,5-Dimethylphenyl 4-chlorobenzenesulfonamide: Similar structure with an amide group instead of the ester linkage.

Uniqueness

3,5-Dimethylphenyl 4-chlorobenzenesulfonate is unique due to the presence of both the 3,5-dimethylphenyl and 4-chlorobenzenesulfonate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3S/c1-10-7-11(2)9-13(8-10)18-19(16,17)14-5-3-12(15)4-6-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHQPLHKOOOYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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